3-{[2-(2-Fluorophenyl)ethyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a fluorophenyl group, and an amino group linked through a prop-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The starting materials often include 2-fluorophenylethylamine and propargyl bromide, which undergo nucleophilic substitution to form the intermediate compound. This intermediate is then cyclized with a thiolane precursor under specific conditions to yield the final product. The reaction conditions usually involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the thiolane ring may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)ethylamine: A precursor in the synthesis of the target compound.
Propargylamine: Another precursor used in the synthetic route.
Thiolan-1-one: A structurally related compound with a thiolane ring.
Uniqueness
3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activities. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the thiolane ring provides a reactive site for further chemical modifications.
This detailed article provides a comprehensive overview of 3-{2-(2-Fluorophenyl)ethylamino}-1lambda6-thiolane-1,1-dione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S/c1-2-9-17(14-8-11-20(18,19)12-14)10-7-13-5-3-4-6-15(13)16/h1,3-6,14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVWBOVPNBKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCC1=CC=CC=C1F)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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